molecular formula C32H50FeP2 B13393112 Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-

Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-

Cat. No.: B13393112
M. Wt: 552.5 g/mol
InChI Key: KEERMMZARKKVBY-UHFFFAOYSA-N
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Description

Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)- is a derivative of ferrocene, a well-known organometallic compound. This compound features a ferrocene core with two phosphine ligands attached, making it a valuable ligand in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)- typically involves the reaction of ferrocene with phosphine ligands under controlled conditions. One common method includes the use of a Grignard reagent to introduce the phosphine groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the stability of the ferrocene core and the proper attachment of the phosphine ligands .

Chemical Reactions Analysis

Types of Reactions

Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of ferrocene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)- exerts its effects involves the coordination of the phosphine ligands to metal centers. This coordination stabilizes the metal complexes and facilitates catalytic reactions by providing an optimal environment for the reaction to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)- apart is its specific combination of phosphine ligands, which provides unique steric and electronic properties. These properties enhance its ability to stabilize metal complexes and facilitate catalytic reactions, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C32H50FeP2

Molecular Weight

552.5 g/mol

IUPAC Name

cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

InChI

InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;

InChI Key

KEERMMZARKKVBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Origin of Product

United States

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